

An In-depth Technical Guide to 3-(Azidomethyl)pyridine

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Compound of Interest

Compound Name: 3-(Azidomethyl)pyridine

Cat. No.: B1520646

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This guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of **3-(Azidomethyl)pyridine**, a pivotal reagent in modern medicinal chemistry and drug development. Designed for researchers and scientists, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of a Versatile Building Block

3-(Azidomethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring functionalized with an azidomethyl group. This unique structure positions it as a highly valuable building block, particularly in the realm of "click chemistry."^[1] The pyridine moiety is a common scaffold in pharmaceuticals, imparting favorable pharmacokinetic properties, while the azide group serves as a versatile handle for bioconjugation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.^[2] ^[3] Understanding its core physical properties is paramount for its successful application in the synthesis of novel therapeutic agents and complex molecular probes.^[4]

Section 1: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical properties. These parameters dictate choice of solvent, reaction conditions, and purification strategies. The key physicochemical data for **3-(Azidomethyl)pyridine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₄	[5][6][7]
Molecular Weight	134.14 g/mol	[5][6]
CAS Number	864528-33-6	[6][8]
Physical Form	Solid	
Boiling Point	Data not readily available	N/A
Melting Point	Data not readily available	N/A
Density	Data not readily available	N/A
Solubility	Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol).	General chemical knowledge
InChI Key	PPHVFMMDULQHSTJ-UHFFFAOYSA-N	

Note: Specific quantitative data such as boiling point, melting point, and density are not consistently reported across major chemical suppliers, which is common for specialized reagents sold in small quantities. Buyer assumes responsibility to confirm product identity and/or purity.

Section 2: Spectroscopic Profile for Structural Verification

Confirming the identity and purity of **3-(Azidomethyl)pyridine** is a critical first step in any experimental workflow. The primary techniques for this are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy: The Azide Telltale

The most diagnostically significant feature in the IR spectrum of **3-(Azidomethyl)pyridine** is the strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretching

vibration.

- Expected Absorption: $\sim 2100 \text{ cm}^{-1}$
- Causality: This intense absorption arises from the asymmetric stretching of the N=N=N bond. Its presence is a definitive indicator of the azide functional group. The absence of a strong, broad peak around $3300\text{--}3500 \text{ cm}^{-1}$ (characteristic of an N-H stretch) and a C=O stretch around 1700 cm^{-1} confirms the conversion from a precursor like 3-(aminomethyl)pyridine or the absence of hydrolysis to the corresponding alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

^1H NMR spectroscopy provides a detailed map of the proton environment in the molecule, confirming the connectivity of the pyridine ring and the azidomethyl group.

- Pyridine Protons (Ar-H): Expect complex multiplets in the aromatic region, typically between δ 7.0 and 8.6 ppm. The exact shifts and coupling patterns are characteristic of a 3-substituted pyridine ring. For reference, the protons in unsubstituted pyridine appear at δ ~ 8.6 (H-2, H-6), ~ 7.8 (H-4), and ~ 7.4 (H-3, H-5) ppm in CDCl_3 .
- Methylene Protons (-CH₂-N₃): A singlet is expected for the two equivalent protons of the methylene group. This peak typically appears in the δ 4.0 - 4.5 ppm range. The chemical shift is influenced by the electronegativity of the adjacent azide group.
- ^{13}C NMR: The carbon spectrum will show six distinct signals: four for the aromatic carbons of the pyridine ring and one for the methylene carbon. The methylene carbon signal is expected in the range of δ 50-60 ppm.

Section 3: Synthesis and Purification Protocol

3-(Azidomethyl)pyridine is typically synthesized from its corresponding halide precursor, 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine, via a nucleophilic substitution reaction with an azide salt.

Step-by-Step Synthesis Protocol

This protocol is a representative method for laboratory-scale synthesis.

- **Dissolution:** Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
- **Reagent Addition:** Add sodium azide (NaN_3 , ~1.5 eq) to the solution. Causality: A slight excess of sodium azide is used to ensure the reaction goes to completion.
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
- **Workup:**
 - Quench the reaction by slowly adding water.
 - Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
 - Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure **3-(Azidomethyl)pyridine**.

Synthesis Workflow Diagram



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Caption: A typical synthetic route to **3-(Azidomethyl)pyridine**.

Section 4: Safety, Handling, and Storage

Organic azides are energetic compounds and must be handled with appropriate caution.

- **Toxicity:** While specific toxicity data for **3-(azidomethyl)pyridine** is limited, related compounds can be harmful if swallowed or in contact with skin.^[9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^{[10][11]}
- **Explosion Hazard:** Low molecular weight organic azides can be shock-sensitive and potentially explosive, especially upon heating or concentration. Avoid heating the neat compound. Always work behind a safety shield, especially during concentration steps.
- **Storage:** Store in a cool, dry, and well-ventilated place away from heat, sparks, and incompatible materials such as strong acids or reducing agents.^[9] Keep the container tightly closed.^[10] For long-term storage, refrigeration is recommended.

Section 5: Applications in Drug Discovery & Bioconjugation

The primary utility of **3-(Azidomethyl)pyridine** lies in its application as a key reagent in click chemistry, a set of reactions known for their high yield, reliability, and biocompatibility.^{[1][2]}

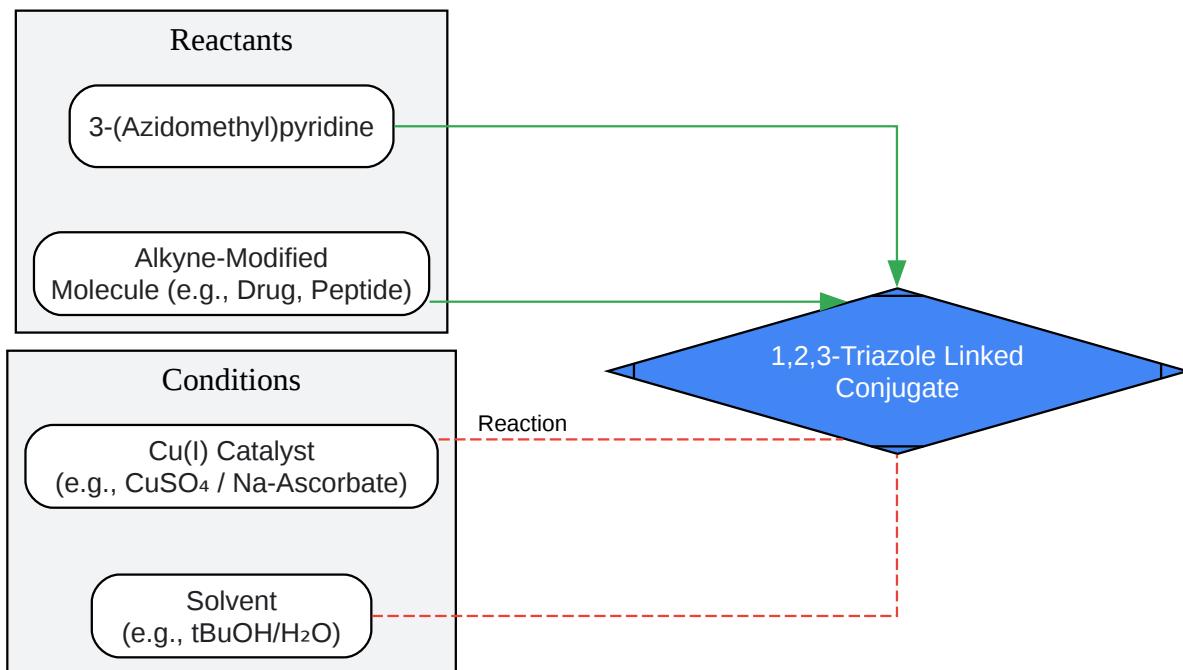
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prominent click reaction, where an azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.^{[3][12]} This triazole ring is an excellent bioisostere for an amide bond, offering improved stability and metabolic resistance.

- **Causality:** The pyridine nitrogen in **3-(azidomethyl)pyridine** can act as a ligand, potentially influencing the catalytic cycle of the CuAAC reaction. Furthermore, its solubility and stability

in aqueous/organic solvent mixtures make it highly suitable for conjugating to biomolecules or other drug fragments under biocompatible conditions.[1]

CuAAC Application Workflow



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Caption: Role of **3-(Azidomethyl)pyridine** in a CuAAC reaction.

Conclusion

3-(Azidomethyl)pyridine is a reagent of significant strategic value in contemporary chemical research. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an accessible and reliable tool. Its primary role as an azide partner in click chemistry reactions enables the rapid and efficient assembly of complex molecules, driving innovation in drug discovery, chemical biology, and materials science. Adherence to strict safety protocols is essential for harnessing the full potential of this versatile molecular building block.

References

(Note: The following list includes sources used to compile the technical data and general knowledge presented in this guide. All URLs were verified as of the generation date.)

- PubChem. **3-(Azidomethyl)pyridine.**
- PubChem. 2-(Azidomethyl)pyridine.
- PubChem. 3-(Acetamidomethyl)pyridine.
- ResearchGate. Synthesis of 3-aminomethyl pyridine. [\[Link\]](#)
- PubChem. 3-Azidopyridine.
- ResearchGate. ¹H NMR spectrum for compound 3 in pyridine-d5. [\[Link\]](#)
- Organic Chemistry Portal. Pyridine synthesis. [\[Link\]](#)
- National Center for Biotechnology Information. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [\[Link\]](#)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [\[Link\]](#)
- PubMed. Recent applications of click chemistry in drug discovery. [\[Link\]](#)
- Wikipedia. Click chemistry. [\[Link\]](#)
- University of East Anglia. Table 1 ¹H NMR (400MHz, pyridine-d5, 363K)
- PubChem. 3-Acetylpyridine.
- International Journal of Pharmaceutical Sciences Review and Research. An Insight Into Click Chemistry. [\[Link\]](#)
- ResearchGate. Recent applications of click chemistry in drug discovery. [\[Link\]](#)
- YouTube. Mod-33 Lec-37 Pyridine Synthesis. [\[Link\]](#)

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Sources

- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Azidomethyl)pyridine | C6H6N4 | CID 45791267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pyridine, 3-(azidomethyl)- | 864528-33-6 [chemicalbook.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. researchgate.net [researchgate.net]
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